molecular formula C15H22BrN3O2 B8462767 tert-Butyl 4-((5-bromopyridin-2-yl)amino)piperidine-1-carboxylate CAS No. 877399-24-1

tert-Butyl 4-((5-bromopyridin-2-yl)amino)piperidine-1-carboxylate

Cat. No. B8462767
CAS RN: 877399-24-1
M. Wt: 356.26 g/mol
InChI Key: GKJHVQFIWAPEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-((5-bromopyridin-2-yl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H22BrN3O2 and its molecular weight is 356.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-((5-bromopyridin-2-yl)amino)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-((5-bromopyridin-2-yl)amino)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

877399-24-1

Product Name

tert-Butyl 4-((5-bromopyridin-2-yl)amino)piperidine-1-carboxylate

Molecular Formula

C15H22BrN3O2

Molecular Weight

356.26 g/mol

IUPAC Name

tert-butyl 4-[(5-bromopyridin-2-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-6-12(7-9-19)18-13-5-4-11(16)10-17-13/h4-5,10,12H,6-9H2,1-3H3,(H,17,18)

InChI Key

GKJHVQFIWAPEHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A tube was charged with 2,5-dibromopyridine (0.24 g, 1.0 mmol), 4-Amino-piperidine-1-carboxylic acid tert-butyl ester (0.22 g, 1.1 mmol), di-isopropylethylamine (0.19 mL, 1.1 mmol) and N-methylpyrrolidinone (1.0 mL). The tube was sealed and the mixture was heated at 80° C. overnight. The temperature was increased to 120° C. and heated overnight. The reaction was partitioned between ethyl acetate and water. The phases were separated and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over MgSO4 and concentrated by rotary evaporation. The residue was purified by silica gel chromatography using gradient elution of ethyl acetate and hexanes to afford 4-(5-bromo-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (36 mg, 10%).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One

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